molecular formula C₁₇H₁₂ClNO₂ B1141125 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one CAS No. 934996-79-9

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one

Cat. No.: B1141125
CAS No.: 934996-79-9
M. Wt: 297.74
InChI Key:
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Description

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₂ClNO₂ and its molecular weight is 297.74. The purity is usually 95%.
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Scientific Research Applications

Physico-Chemical Properties and Stability

5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, as a potential antipsychotic compound, has been extensively studied for its physico-chemical properties. Research conducted by Funke et al. (1990) focused on the compound's spectra analysis, X-ray analysis, thermal properties, solubilities, and partition coefficient. It was found that the compound is stable under heat but degrades under excessive light exposure. Additionally, in various pH solutions, it showed slight degradation at high temperatures or after light exposure (Funke, Hindriks, & Sam, 1990).

Molecular Structure and Biological Activity

Sevvanthi et al. (2020) conducted a comprehensive study on the molecule using Density Functional Theory (DFT) to predict important properties. Their research included spectroscopic characterization by FT-IR and FT-Raman techniques, revealing functional groups and chemically active atoms. The electronic properties were elucidated through UV-Vis and HOMO-LUMO analyses. Molecular docking suggested that the molecule might act as a membrane permeable inhibitor (Sevvanthi, Muthu, Raja, Aayisha, & Janani, 2020).

Neurochemical Studies

Research by de Boer et al. (1990) highlighted the neurochemical properties of the compound. It demonstrated dopamine D2 antagonistic properties and negligible anticholinergic properties, combining strong antiserotonergic and antihistaminergic properties. This profile suggested its potential for clinical testing in psychotic patients (de Boer, Tonnaer, De Vos, & van Delft, 1990).

Synthesis of Radiolabelled Compounds

The synthesis of radiolabelled variants of this compound, for potential use in pharmacological studies, was described by Vader et al. (1994). They synthesized 3H, 14C, and 36C1 labelled compounds, providing valuable tools for further research into its pharmacokinetics and mechanism of action (Vader, Kaspersen, Sperling, Schlachter, Terpstra, Hilberink, & Wagenaars, 1994).

Biotransformation Studies

Studies on the biotransformation of the compound in rats were conducted by von dem Wildenberg et al. (1990). This research provided insights into the metabolic pathways of the compound, revealing processes like oxidation and N-demethylation. Identifying metabolites in plasma, bile, feces, and urine contributed to understanding the compound's pharmacokinetics (von dem Wildenberg, Delbressine, Kaspersen, Wagenaars, & Jacobs, 1990).

Behavioural Pharmacology

The compound's effects on animal behavior, indicating its antipsychotic potential, were studied by Broekkamp et al. (1990). They found that it inhibited various dopaminergic and serotonergic effects in animals, suggesting a strong antipsychotic potential without inducing side effects typical of other antipsychotic agents (Broekkamp, De Graaf, & van Delft, 1990).

Properties

IUPAC Name

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFINICFHHBHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

P2O5 (90 grams) was added in portions to H3PO4 (90 grams) while maintaining the temperature below 140° C. The mixture was heated at 115° C. for 1.5 hour, whereupon 3-[2-(4-chloro-phenoxy)-phenyl]-1-methyl-pyrrolidine-2,4-dione (XI) (30 grams; 95 mmol) was added. The resulting mixture was stirred for 4 days at 115° C. to 130° C. with extra P2O5 (in total 5 portions of 5 grams each were added). The mixture was poured into water (200 ml) and the resulting precipitate was stirred overnight. The mixture was extracted with dichloromethane (250 ml) and washed with sat. NaHCO3 (pH=7). After drying on magnesium sulphate the solvent was removed under vacuum. The resulting crude product was dissolved in methanol (520 ml) at 70° C. Following removal of part of the methanol by evaporation the product crystallized. The mixture was stirred overnight at −12° C. The crystals were filtered and dried to provide 5-chloro-2,3-dihydro-2-methyl-1H-dibenz[2,3;6,7]oxepino[4,5-c]pyrrol-1-one (VI) (16.4 grams, 55 mmol; 58%), purity according to GC 92%.1H-NMR (400 MHz, CDCl3): 3.2 (s, 3H), 4.3 (s, 1H), 3.8 (m,1H), 7.2-7.4 (m, 6H), 8.2 (dd,1H).
Name
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Phosphoric acid (270 g) is charged in to a round bottom flask and phosphorous pentoxide (270 g) is added in portions at below 140° C. The reaction mixture temperature is allowed to 110° C. and maintained for 2 hours. 3-(2-(4-Chlorophenoxy)phenyl)-1-methylpyrrolidine-2,4-dione (90 g) is added at 110° C. and maintained for 24 hours. Additional phosphorous pentoxide (3×15 g) is added to the reaction mixture in three portions at 110° C. at the time interval of 24 hours. Finally, the reaction mixture is maintained for 48 hours. The reaction mixture is cooled to 25-35° C., poured in to water (4500 mL), and stirred for 15 hours. The reaction mass is extracted with dichloromethane (900 mL), the layers are separated, and the aqueous layer is washed with dichloromethane (900 mL). The combined organic layer is washed with water (450 mL), 5% sodium bicarbonate (450 mL), and water (450 mL). The solvent from the organic layer is evaporated at 45° C. Methanol (180 mL) is charged to the reaction mass and again the solvent is evaporated form the reaction mass completely at 45° C. under reduced pressure. Methanol (450 mL) is charged to the reaction mass and heated at reflux for 30 minutes. The solution is cooled to 25-35° C. and further cooled to −8 to −12° C. The reaction mass is maintained at −8 to −12° C. for 3 hours, the obtained solid is collected by filtration, washed with chilled methanol (90 mL), and dried at 50-60° C. to afford 44 g of the title compound.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
4500 mL
Type
solvent
Reaction Step Five

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